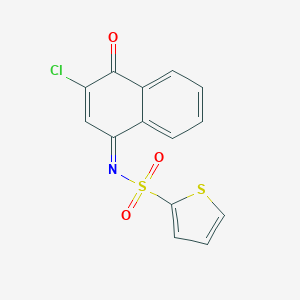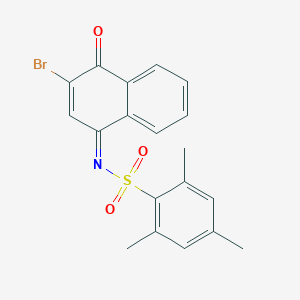![molecular formula C28H23NO5S B281279 Benzyl 2-methyl-5-{[(4-methylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281279.png)
Benzyl 2-methyl-5-{[(4-methylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 2-methyl-5-{[(4-methylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate, also known as BMN-673, is a potent and selective inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes. It is a chemical compound that has been extensively studied for its potential therapeutic use in cancer treatment.
Mecanismo De Acción
Benzyl 2-methyl-5-{[(4-methylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate works by inhibiting the PARP enzymes, which are involved in repairing DNA damage. PARP enzymes play an essential role in repairing single-strand breaks in DNA. When PARP enzymes are inhibited, DNA damage accumulates, leading to double-strand breaks that are more difficult to repair. Cancer cells with defects in DNA repair mechanisms are more sensitive to PARP inhibition, making Benzyl 2-methyl-5-{[(4-methylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate a promising therapeutic agent for cancer treatment.
Biochemical and Physiological Effects:
Benzyl 2-methyl-5-{[(4-methylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate has been shown to have potent anticancer activity in preclinical studies. It has been shown to be effective in treating various types of cancer, including breast, ovarian, and prostate cancer. Benzyl 2-methyl-5-{[(4-methylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate works by inhibiting the PARP enzymes, which are involved in repairing DNA damage. Cancer cells with defects in DNA repair mechanisms are more sensitive to PARP inhibition, making Benzyl 2-methyl-5-{[(4-methylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate a promising therapeutic agent for cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Benzyl 2-methyl-5-{[(4-methylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate has several advantages as a research tool. It is a potent and selective inhibitor of PARP enzymes, making it an excellent tool for studying the role of PARP enzymes in DNA repair mechanisms. However, Benzyl 2-methyl-5-{[(4-methylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate also has limitations as a research tool. It is a chemical compound that has been extensively studied for its potential therapeutic use in cancer treatment, and its effects on other biological processes are not well understood.
Direcciones Futuras
There are several future directions for research on Benzyl 2-methyl-5-{[(4-methylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate. One area of research is to investigate the potential therapeutic use of Benzyl 2-methyl-5-{[(4-methylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate in combination with other cancer treatments. Another area of research is to investigate the effects of Benzyl 2-methyl-5-{[(4-methylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate on other biological processes, such as inflammation and immunity. Additionally, research on the development of new PARP inhibitors with improved efficacy and safety profiles is ongoing.
Métodos De Síntesis
The synthesis of Benzyl 2-methyl-5-{[(4-methylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate involves several steps, including the reaction of 2-methyl-5-nitronaphthoic acid with benzyl alcohol, followed by reduction with sodium borohydride to obtain 2-methyl-5-aminonaphthoic acid. The carboxylic acid group of 2-methyl-5-aminonaphthoic acid is then reacted with 3,4-dimethylbenzenesulfonyl chloride to obtain 2-methyl-5-{[(4-methylphenyl)sulfonyl]amino}naphthoic acid. Finally, the esterification of 2-methyl-5-{[(4-methylphenyl)sulfonyl]amino}naphthoic acid with benzyl alcohol in the presence of a base gives Benzyl 2-methyl-5-{[(4-methylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate.
Aplicaciones Científicas De Investigación
Benzyl 2-methyl-5-{[(4-methylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate has been extensively studied for its potential therapeutic use in cancer treatment. It has been shown to be effective in treating various types of cancer, including breast, ovarian, and prostate cancer. Benzyl 2-methyl-5-{[(4-methylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate works by inhibiting the PARP enzymes, which are involved in repairing DNA damage. Cancer cells with defects in DNA repair mechanisms are more sensitive to PARP inhibition, making Benzyl 2-methyl-5-{[(4-methylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate a promising therapeutic agent for cancer treatment.
Propiedades
Fórmula molecular |
C28H23NO5S |
|---|---|
Peso molecular |
485.6 g/mol |
Nombre IUPAC |
benzyl 2-methyl-5-[(4-methylphenyl)sulfonylamino]benzo[g][1]benzofuran-3-carboxylate |
InChI |
InChI=1S/C28H23NO5S/c1-18-12-14-21(15-13-18)35(31,32)29-25-16-24-26(28(30)33-17-20-8-4-3-5-9-20)19(2)34-27(24)23-11-7-6-10-22(23)25/h3-16,29H,17H2,1-2H3 |
Clave InChI |
AEQQDMMSOXGPSX-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC(=C3C(=O)OCC5=CC=CC=C5)C |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC(=C3C(=O)OCC5=CC=CC=C5)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N-dibenzyl-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide](/img/structure/B281196.png)
![N-(cyclohexylcarbonyl)-2,4,5-trimethyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281197.png)
![Butyl 6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate](/img/structure/B281199.png)
![N-[1,1'-biphenyl]-4-yl-4-isopropylbenzenesulfonamide](/img/structure/B281203.png)
![N-[1,1'-biphenyl]-4-yl-2,5-dimethylbenzenesulfonamide](/img/structure/B281205.png)
![N-[1,1'-biphenyl]-4-yl-4-chlorobenzenesulfonamide](/img/structure/B281207.png)
![{[(2,5-Dichlorophenyl)sulfonyl]amino}acetic acid](/img/structure/B281209.png)


![Isopropyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281220.png)
![Isopropyl 5-{[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281221.png)
![Butyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281223.png)
![Butyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281224.png)
![Butyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281226.png)